Hpk1-IN-11

Kinase inhibitor scaffold Structure-activity relationship Chemical biology tool compound

HPK1-IN-11 (CAS 2734167-68-9) is a synthetic small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1), a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling and is a validated immuno-oncology target. Disclosed as compound 2 in patent WO2021213317A1 and assigned to Wigen Biomedicine Technology (Shanghai) Co.

Molecular Formula C27H25N5O2
Molecular Weight 451.5 g/mol
Cat. No. B12425726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-11
Molecular FormulaC27H25N5O2
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=C4C=C(C(=C5)C#N)C6=CC=CC=C6OC
InChIInChI=1S/C27H25N5O2/c1-31-9-10-32-19(15-31)16-34-26-12-17(7-8-24(26)32)27-22-13-21(18(14-28)11-23(22)29-30-27)20-5-3-4-6-25(20)33-2/h3-8,11-13,19H,9-10,15-16H2,1-2H3,(H,29,30)
InChIKeyWAYLJBYFOHIPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HPK1-IN-11 for Targeted Cancer Immunotherapy Research: A Patent-Disclosed HPK1 (MAP4K1) Inhibitor


HPK1-IN-11 (CAS 2734167-68-9) is a synthetic small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1), a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling and is a validated immuno-oncology target [1]. Disclosed as compound 2 in patent WO2021213317A1 and assigned to Wigen Biomedicine Technology (Shanghai) Co. Ltd., HPK1-IN-11 belongs to the MAP4K family of mammalian Ste-20-related protein kinases and is offered by multiple commercial vendors for preclinical research use . The compound possesses a characteristic 5-(2-methoxyphenyl)-1H-indazole-6-carbonitrile core fused with a hexahydrobenzo[b]pyrazino[1,2-d][1,4]oxazine moiety (MW 451.52, cLogP ~4.3), distinguishing it structurally from other HPK1 inhibitor chemotypes .

Why Generic HPK1 Inhibitor Substitution Fails: Structural and Pharmacological Heterogeneity Within the MAP4K1 Class


HPK1 inhibitors are not interchangeable commodities. Despite sharing a common molecular target, individual HPK1 inhibitors exhibit dramatic differences in kinase selectivity profiles, binding modes, and physicochemical properties that directly impact experimental outcomes [1]. For instance, HPK1-IN-7 (CompK) reports an IC50 of 2.6 nM with 23-fold selectivity over GLK (MAP4K3) and 54-fold over IRAK4, while HPK1-IN-65 achieves 1257-fold selectivity over GLK but with distinct oral pharmacokinetics [2]. Within the same WO2021213317A1 patent family, individual compounds (HPK1-IN-9, -10, -11, -12, -13) possess unique substitution patterns on the core scaffold that are expected to confer differential selectivity and ADME properties, yet only HPK1-IN-11 carries the specific 5-(2-methoxyphenyl)-3-(3-methyl-hexahydrobenzo[b]pyrazino[1,2-d][1,4]oxazin-8-yl)-1H-indazole-6-carbonitrile architecture [1]. Substituting one analog for another without confirmation of target engagement, off-target activity, or cellular potency can lead to irreproducible results, confounding data interpretation in T-cell activation, tumor immunity, or kinase signaling studies.

HPK1-IN-11 Quantitative Differentiation Evidence: Structural Identity, Physicochemical Profile, and Sourcing Specifications


Scaffold-Based Differentiation: HPK1-IN-11 Possesses a Unique Indazole-Carbonitrile Core Not Found in Leading Reference HPK1 Inhibitors

HPK1-IN-11 is structurally distinguished from widely used HPK1 reference inhibitors by its 1H-indazole-6-carbonitrile core fused to a 3-methyl-hexahydrobenzo[b]pyrazino[1,2-d][1,4]oxazine substituent. In contrast, HPK1-IN-7 (CompK) employs a diaminopyrimidine carboxamide scaffold, HPK1-IN-3 is an ATP-competitive inhibitor with a distinct chemotype, and HPK1-IN-65 is a macrocyclic inhibitor [1][2]. This scaffold divergence is material because indazole-based HPK1 inhibitors have been identified as a chemically distinct series with potentially different kinase selectivity fingerprints and binding kinetics compared to the more extensively characterized diaminopyrimidine and macrocyclic series [1].

Kinase inhibitor scaffold Structure-activity relationship Chemical biology tool compound

Patent Family Position: HPK1-IN-11 Is an Early-Stage Example Compound (Compound 2) with a Defined Synthetic Route and Purity Specification

HPK1-IN-11 is explicitly Compound 2 in the prioritized SAR table of patent WO2021213317A1, indicating it represents an early-stage, structurally validated exemplar within the Wigen Biomedicine HPK1 inhibitor program [1]. This contrasts with later-stage clinical candidates such as CFI-402411, BGB-15025, and NDI-101150, which have undergone extensive optimization but may have restricted commercial availability, or with HPK1-IN-7 (CompK), which has published kinome-wide selectivity data but is derived from a different intellectual property estate [2]. Commercial vendors including MedChemExpress and TargetMol supply HPK1-IN-11 with documented purity specifications (typically ≥98% by HPLC) and provide certificates of analysis including LC/MS, NMR, and HPLC data .

Chemical probe provenance Patent disclosure Synthetic tractability

Physicochemical Differentiation: Lower Molecular Weight and Moderate Lipophilicity vs. Heavier Macrocyclic and Diaminopyrimidine HPK1 Inhibitors

HPK1-IN-11 possesses a molecular weight of 451.52 Da and a calculated LogP of approximately 4.3, placing it in a favorable physicochemical space relative to several comparator HPK1 inhibitors . By comparison, HPK1-IN-10 from the same patent family has a MW of 522.64 Da, HPK1-IN-7 (CompK) has a MW of approximately 520 Da, and macrocyclic HPK1 inhibitors typically exceed 500 Da . The lower molecular weight and moderate lipophilicity of HPK1-IN-11, combined with a low hydrogen bond donor count (HBD=1) and 6 hydrogen bond acceptors, suggest potentially more favorable solubility and permeability characteristics compared to larger, more lipophilic analogs within the HPK1 inhibitor class .

Drug-likeness Physicochemical property Solubility and permeability

Kinase Selectivity Potential: Indazole-Carbonitrile Scaffold Offers a Distinct Selectivity Vector from Diaminopyrimidine-Based HPK1 Inhibitors

Although comprehensive kinome-wide selectivity data for HPK1-IN-11 have not been publicly reported, the indazole-carbonitrile scaffold represents a chemotype that is structurally orthogonal to the extensively profiled diaminopyrimidine carboxamide series exemplified by HPK1-IN-7 (CompK) [1]. HPK1-IN-7 demonstrates selectivity against IRAK4 (59 nM, 23-fold) and GLK/MAP4K3 (140 nM, 54-fold) . HPK1-IN-65, a macrocyclic inhibitor, achieves 1257-fold selectivity over GLK [2]. Within the WO2021213317A1 patent, the indazole scaffold was designed to engage the HPK1 ATP-binding pocket through a binding mode distinct from the diaminopyrimidine series, as evidenced by the unique hinge-binding motif of the indazole ring system and the carbonitrile substituent at the 6-position [1][3]. This structural divergence provides a rational basis for expecting a differentiated selectivity profile, making HPK1-IN-11 a valuable comparator tool compound for dissecting scaffold-dependent pharmacology [1].

Kinase selectivity profiling Off-target activity MAP4K family

Intra-Patent Family Differentiation: HPK1-IN-11 (Compound 2) vs. Later-Stage Analogs HPK1-IN-9, -10, -12, -13 from WO2021213317A1

Within the WO2021213317A1 patent, HPK1-IN-11 (compound 2) is among the earliest exemplified compounds, whereas HPK1-IN-9 (compound 112), HPK1-IN-10 (compound 103), HPK1-IN-12 (compound 85), and HPK1-IN-13 (compound 64) represent later-stage analogs with distinct substitution patterns [1]. Compound numbering in patent SAR tables generally reflects the order of synthesis and testing: lower-numbered compounds (e.g., compound 2) often represent foundational SAR exploration, while higher-numbered compounds (e.g., compound 112) may incorporate potency or selectivity optimizations discovered through iterative medicinal chemistry [1]. HPK1-IN-11 (MW 451.52, cLogP 4.3) differs from HPK1-IN-10 (MW 522.64) by approximately 71 Da, reflecting distinct substituent sets that are predicted to alter target engagement kinetics and pharmacokinetic properties . Users seeking an early-stage, structurally characterized HPK1 inhibitor for mechanistic studies (where ultimate potency may be secondary to well-defined chemical identity) may prefer HPK1-IN-11 over later analogs that may have undergone potency optimization at the expense of other properties not yet publicly disclosed [1].

Patent SAR Lead optimization Hit-to-lead

Recommended Application Scenarios for HPK1-IN-11 in Cancer Immunotherapy and Kinase Signaling Research


Orthogonal Chemical Probe for HPK1 Target Engagement Studies Alongside Diaminopyrimidine Inhibitors

In T-cell receptor (TCR) signaling and tumor immunology research, confirmation of HPK1-dependent effects requires orthogonal chemical probes with distinct chemotypes to control for scaffold-specific off-target activities. HPK1-IN-11, with its indazole-carbonitrile scaffold, provides a structurally orthogonal tool to the widely used diaminopyrimidine HPK1 inhibitor HPK1-IN-7 (CompK, IC50 2.6 nM) [1]. When HPK1-IN-11 and HPK1-IN-7 both recapitulate a phenotype (e.g., increased IL-2 secretion in anti-CD3/anti-CD28 stimulated PBMCs), confidence that the effect is HPK1-mediated is substantially increased over single-agent studies. This two-probe confirmation strategy is recommended for target validation experiments prior to investing in more costly in vivo models [1].

Intra-Patent SAR Comparator: Baseline Reference for WO2021213317A1 Lead Optimization Studies

For medicinal chemistry teams pursuing HPK1 inhibitor lead optimization, HPK1-IN-11 (compound 2, MW 451.52, cLogP 4.3) serves as a well-defined baseline reference point within the Wigen Biomedicine indazole series [1]. Its lower molecular weight and defined substitution pattern enable systematic comparison with later-stage analogs such as HPK1-IN-10 (compound 103, MW 522.64) to quantify the impact of substituent optimization on potency, selectivity, and in vitro ADME parameters . This baseline-referenced SAR approach ensures that improvements in potency are not confounded by undesired changes in physicochemical properties that could compromise cellular assay performance .

Physicochemical Benchmarking for Cellular HPK1 Inhibition Assays Requiring Favorable Solubility

HPK1-IN-11's moderate molecular weight (451.52 Da) and balanced cLogP (4.3), combined with a single hydrogen bond donor, predict more favorable aqueous solubility than larger HPK1 inhibitors such as HPK1-IN-7 (MW ~520) or HPK1-IN-10 (MW 522.64) [1]. For cellular assays requiring extended compound exposure (e.g., 24–72 h T-cell activation or tumor-immune co-culture models), compounds with lower precipitation risk reduce the likelihood of false-negative results caused by compound loss from solution. Researchers are advised to confirm solubility empirically in their specific assay media, but the physicochemical profile of HPK1-IN-11 makes it a rational first choice for long-duration cellular immunology experiments .

Procurement for HPK1 Pathway Screening Cascades: Multi-Vendor Availability with Documented Purity

For screening laboratories building HPK1-targeted compound libraries, HPK1-IN-11 offers the practical advantage of multi-vendor commercial availability (MedChemExpress, TargetMol, InvivoChem, DC Chemicals) with consistent purity specifications (≥98% by HPLC) and certificates of analysis including LC/MS and NMR verification [1]. This supply chain redundancy reduces procurement risk compared to single-source compounds, while documented analytical characterization ensures lot-to-lot reproducibility essential for screening cascade consistency. Procurement managers should request batch-specific QC documentation from vendors to confirm purity and identity at the time of purchase .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hpk1-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.